Critical Evidence Gap: No Quantitative Head-to-Head Comparisons Found
An exhaustive search of primary research papers, patent literature (including US20140357594, US9708266, WO2014176284), BindingDB, PubChem, and ChEMBL yielded zero quantitative comparator datasets for N-(2,3-dimethylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide. No IC50, Ki, Kd, EC50, selectivity panel, ADME, or in vivo efficacy data were found for this specific compound against any biological target. The closest structural analogs—N-(2,6-dimethylphenyl)-2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide and N-(2-ethylphenyl)-2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide—are cataloged in commercial screening libraries but also lack published activity data. Consequently, no evidence-backed differentiation claim can be made at this time [1].
| Evidence Dimension | Biological activity (DNMT1 inhibition or any target) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Closest analogs: N-(2,6-dimethylphenyl) and N-(2-ethylphenyl) positional isomers; no activity data available |
| Quantified Difference | Cannot be calculated |
| Conditions | Not applicable |
Why This Matters
Without quantitative differentiation data, scientific end-users cannot verify whether this specific compound offers any advantage over structurally related purine sulfanylacetamides, and procurement must be based solely on its unique chemical identity rather than demonstrated performance.
- [1] Multiple database cross-search: PubChem (CID search via CAS 886904-37-6), BindingDB (BDBM50162075, BDBM261486), Google Patents (US20140357594, US9708266, WO2014176284), and ChEMBL. All searches returned no activity data for the target compound. Search conducted May 2026. View Source
